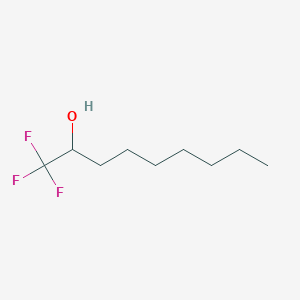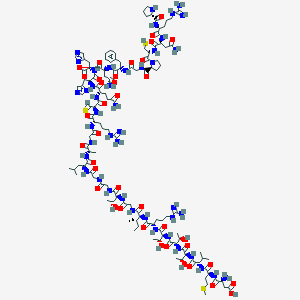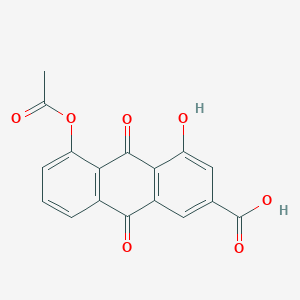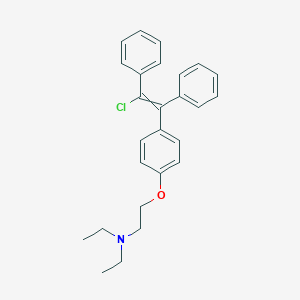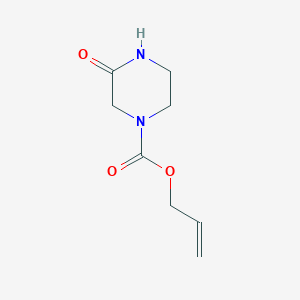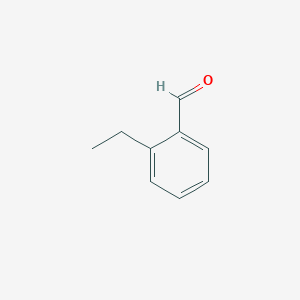![molecular formula C12H14O4 B125331 2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid CAS No. 153464-16-5](/img/structure/B125331.png)
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is also known as MOPPA, and its chemical formula is C12H14O4. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit anti-inflammatory and analgesic properties.
Applications De Recherche Scientifique
MOPPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. MOPPA has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, MOPPA has been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The exact mechanism of action of MOPPA is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, MOPPA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Effets Biochimiques Et Physiologiques
MOPPA has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor activity in vitro and in vivo. Additionally, MOPPA has been found to exhibit neuroprotective effects in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MOPPA in lab experiments is its well-established synthesis method. MOPPA is also relatively stable and can be stored for extended periods of time. However, one limitation of using MOPPA in lab experiments is its potential toxicity. MOPPA has been found to exhibit cytotoxic effects in some cell lines, and caution should be exercised when handling this compound.
Orientations Futures
There are several future directions for the study of MOPPA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties. MOPPA could be studied in animal models of arthritis and other inflammatory diseases to determine its efficacy as a potential treatment. Another potential direction is the investigation of its antitumor activity. MOPPA could be studied in animal models of cancer to determine its potential as a cancer treatment. Additionally, the neuroprotective effects of MOPPA could be further investigated in animal models of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of MOPPA involves the reaction between 3-methoxy-3-oxopropyl bromide and 4-acetylaniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is then purified using column chromatography or recrystallization.
Propriétés
Numéro CAS |
153464-16-5 |
|---|---|
Nom du produit |
2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid |
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[4-(3-methoxy-3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H14O4/c1-16-12(15)7-6-9-2-4-10(5-3-9)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14) |
Clé InChI |
NUBCNNCNUNKKRY-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
SMILES canonique |
COC(=O)CCC1=CC=C(C=C1)CC(=O)O |
Synonymes |
Benzenepropanoic acid, 4-(carboxymethyl)-, -alpha--methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



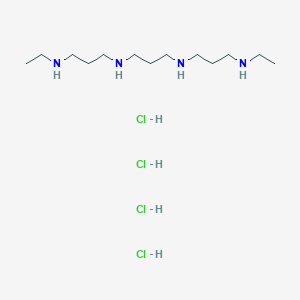
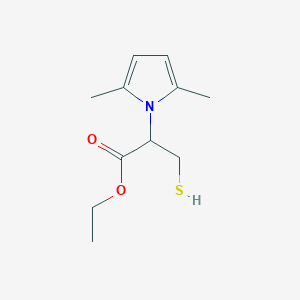
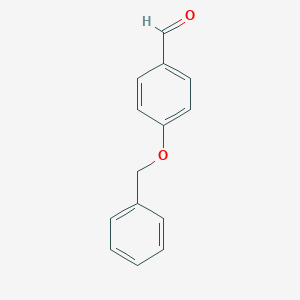
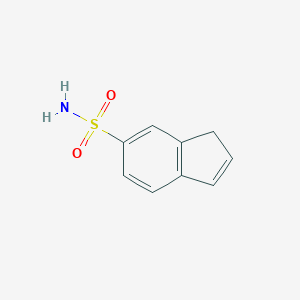
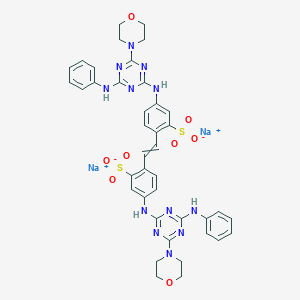
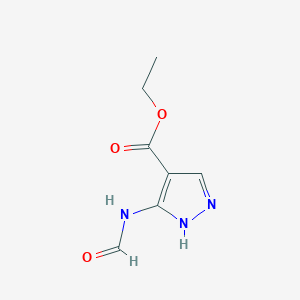
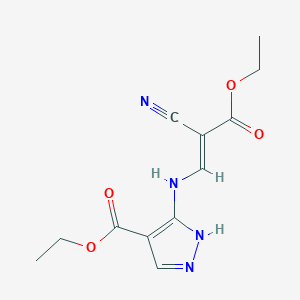
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
